4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of benzodioxoles. These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered unsaturated ring containing two oxygen atoms and three carbon atoms
Preparation Methods
The synthesis of 4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves several steps. One common synthetic route includes the use of a Pd-catalyzed C-N cross-coupling reaction . The reaction conditions typically involve the use of a palladium catalyst, a base, and a solvent such as dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. Industrial production methods may involve scaling up this process and optimizing reaction conditions to improve yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as anticancer or antimicrobial properties . In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied. Further research is needed to fully elucidate the mechanism of action of this compound .
Comparison with Similar Compounds
Similar compounds to 4-methoxybenzyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include other benzodioxole derivatives, such as 2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole . These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique reactivity and biological activity.
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-12-18(20(24)27-10-13-3-6-15(26-2)7-4-13)19(23-21(25)22-12)14-5-8-16-17(9-14)29-11-28-16/h3-9,19H,10-11H2,1-2H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUPFNPAVVOETND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386171 |
Source
|
Record name | ST014965 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5600-01-1 |
Source
|
Record name | ST014965 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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